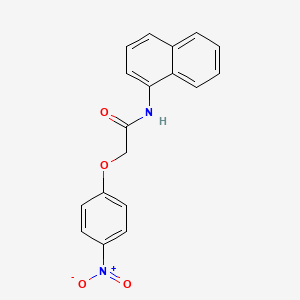![molecular formula C12H15N3 B5763422 {2-[(dimethylamino)methylene]cyclohexylidene}malononitrile CAS No. 88745-29-3](/img/structure/B5763422.png)
{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile, commonly known as DMC, is a chemical compound with a wide range of scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 127-129°C. DMC is used in various fields of research, including organic chemistry, material science, and biochemistry.
作用機序
The mechanism of action of DMC is not fully understood. However, it is believed that DMC acts as a nucleophile and reacts with electrophilic species in a sample. The resulting product emits a fluorescent signal that can be detected and measured.
Biochemical and Physiological Effects:
DMC is not known to have any significant biochemical or physiological effects. It is relatively non-toxic and is not known to cause any adverse effects in humans or animals. However, it is important to handle DMC with care and follow proper safety protocols when working with the compound.
実験室実験の利点と制限
One of the main advantages of using DMC in lab experiments is its high sensitivity and selectivity. It can detect low concentrations of biomolecules and other organic compounds in a sample. Additionally, DMC is relatively easy to synthesize and is readily available in most chemical supply stores.
However, there are some limitations to using DMC in lab experiments. It can be affected by environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, DMC can be expensive, which may limit its use in some research settings.
将来の方向性
There are many potential future directions for research involving DMC. One area of research could be the development of new fluorescent probes based on DMC. Researchers could also investigate the use of DMC in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further studies could be conducted to better understand the mechanism of action of DMC and its potential applications in biochemistry and cell biology research.
Conclusion:
In conclusion, {2-[(dimethylamino)methylene]cyclohexylidene}malononitrile is a versatile chemical compound with a wide range of scientific research applications. Its high sensitivity and selectivity make it a valuable tool in biochemistry and material science research. While there are some limitations to using DMC in lab experiments, its potential applications in the development of new fluorescent probes and organic compounds make it an exciting area of research for the future.
合成法
The synthesis of DMC involves the reaction of malononitrile with cyclohexanone in the presence of dimethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of DMC. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DMC has a wide range of scientific research applications. It is commonly used as a fluorescent probe in biochemistry and cell biology research. DMC can be used to detect the presence of amino acids, proteins, and other biomolecules in a sample. It is also used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15(2)9-10-5-3-4-6-12(10)11(7-13)8-14/h9H,3-6H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBGKKKTYGFAD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCCC1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88745-29-3 |
Source


|
| Record name | NSC263765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)


![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)